十基硫酸钠

描述

Synthesis Analysis

The synthesis of sulfated surfactants like sodium dodecyl sulfate can be improved by using aminosulfonic acid, which shortens the experimental period, enhances product purity, and increases yield stability (Cui Qing-fei, 2007). Another study presents the synthesis of sodium sulfate nanowires, which are derived from SDS and offer a versatile template for various nanotube fabrications (Ying-Chih Pu et al., 2006).

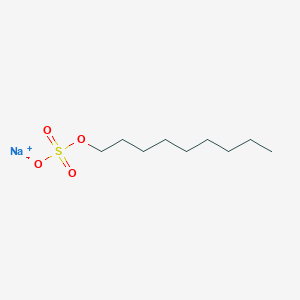

Molecular Structure Analysis

The molecular structure of surfactants like sodium nonyl sulfate features a hydrophobic tail (nonyl group) and a hydrophilic head (sulfate group), facilitating their role in reducing surface and interfacial tensions between liquids or between a liquid and a solid. Research on surfactants similar to sodium nonyl sulfate, such as sodium nonylphenol polyether sulfates, reveals their structural performance relationships, indicating the importance of the ethoxylation/propoxylation and sulfation processes in determining their properties (F. Yun, 2012).

Chemical Reactions and Properties

Surfactants like sodium nonyl sulfate undergo various chemical reactions, including sulfonation/sulfation and neutralization, to achieve desired properties. These reactions are crucial for modifying the surfactant's hydrophilic-lipophilic balance (HLB), impacting its solubility, and effectiveness in different applications. Studies on the synthesis of gold nanoparticles using sodium dodecyl sulfate highlight the surfactant's role in controlling nanoparticle size and shape, demonstrating the surfactant's involvement in complex chemical reactions (Gil Felicisimo S Cabrera et al., 2017).

Physical Properties Analysis

The physical properties of sodium nonyl sulfate, including its solubility in water and its ability to form micelles, are critical for its application as a detergent, emulsifier, and in various industrial processes. The synthesis of surfactants like sodium nonyl sulfate involves optimizing these properties to enhance performance in specific applications.

Chemical Properties Analysis

The chemical properties of sodium nonyl sulfate, such as its reactivity with other compounds, pH stability, and biodegradability, determine its suitability for various applications. Research on the preparation and evaluation of homogeneous sodium hexadecyl polyoxypropylene ether sulfates provides insights into the synthesis and properties of similar surfactants, emphasizing the importance of structural variations on their chemical behavior (Jia-Ning Zeng et al., 2010).

科学研究应用

蛋白质组学研究: 十二烷基硫酸钠(SDS)在蛋白质组学中被广泛使用,特别是用于溶解蛋白样本。然而,它与直接质谱分析不兼容。研究人员开发了一种方法来从样本中去除SDS,使其可以在一系列液相色谱-质谱应用中使用 (A. Serra et al., 2018)。

杀菌应用: SDS已被确认为各种病毒的有效灭活剂,包括单纯疱疹病毒和人类免疫缺陷病毒。它还可能变性非包膜病毒的壳蛋白,表明其作为杀菌剂的潜力 (M. Howett et al., 1999)。

毒理效应: SDS在各个领域(包括分子实验室)的广泛使用需要了解其对细胞和组织的影响。研究强调了进一步研究其对基因毒性影响的必要性 (Sanjay Kumar et al., 2014)。

蛋白质组学样品制备: 一项研究讨论了一种基于LC-MS的蛋白质组学中SDS辅助样品制备方法。这种方法有助于从肽样品中去除SDS,为处理具有挑战性的样品提供了实用解决方案 (Jianying Zhou et al., 2012)。

材料科学: 硫酸钠与十基硫酸钠密切相关,参与岩石破碎和多孔建筑材料的损坏。了解其在多孔材料中的结晶有助于地质学和建筑材料科学等领域 (M. Steiger et al., 2008)。

生物化学和膜研究: SDS与蛋白质的相互作用,特别是在膜蛋白的背景下,对生物化学和膜研究至关重要。它有助于阐明生物膜中的蛋白质组成 (T. Waehneldt, 1975)。

表面活性剂行为研究: SDS及其同系物,如十基硫酸钠,已被研究其胶束行为,这对于理解各种应用中的表面活性剂动态至关重要 (R. Ranganathan et al., 2000)。

农业和水产养殖: 十二烷基硫酸钠已被检验其对水生物种的毒性影响,强调了了解其环境影响的重要性。关于SDS对鲶鱼的影响的研究表明了其在环境安全方面的广泛影响 (A. Sayed et al., 2018)。

制药研究: SDS被探讨其在增强药物通过膜的吸收中的作用,这对于药物递送系统的开发至关重要 (M. Singer et al., 1993)。

能源存储: 钠和钠离子电池的研究突显了钠化合物在开发各种应用(包括可再生能源存储)的高能量电池中的相关性 (C. Delmas, 2018)。

安全和危害

作用机制

Target of Action

Sodium nonyl sulfate is a type of surfactant, which are compounds that lower the surface tension between two liquids or between a liquid and a solid . The primary targets of sodium nonyl sulfate are the water molecules in a solution. It interacts with these molecules to change the properties of the solution, such as its surface tension .

Mode of Action

Sodium nonyl sulfate, like other surfactants, works by reducing the surface tension of a liquid, allowing it to spread more easily. This is achieved through the interaction of the surfactant with water molecules. The surfactant molecules align at the water-air interface, reducing the surface tension and allowing the water to spread more easily .

Biochemical Pathways

The biochemical pathways affected by sodium nonyl sulfate are related to its surfactant properties. It is involved in the formation of micelles, which are small aggregates of surfactant molecules. Micelles form when the concentration of the surfactant in a solution reaches a certain level, known as the critical micelle concentration (CMC) . The formation of micelles can affect various biochemical processes, such as the solubilization of hydrophobic compounds .

Pharmacokinetics

The pharmacokinetics of sodium nonyl sulfate, like other surfactants, is largely dependent on its concentration in a solution. At concentrations below the CMC, the surfactant exists primarily as individual molecules. When the concentration exceeds the cmc, micelles begin to form . The CMC of sodium nonyl sulfate in water and in a 25 mmol L−1 borate buffer pH 8.5 without and with addition of 20% (v/v) of acetonitrile ranged from 60 mmol L−1 .

Result of Action

The primary result of the action of sodium nonyl sulfate is a reduction in the surface tension of a solution, which can have various effects depending on the specific application. For example, in cleaning products, this can help the solution to spread more easily and penetrate dirt and grease. In the case of biochemical applications, the formation of micelles can help to solubilize hydrophobic compounds .

Action Environment

The action of sodium nonyl sulfate can be influenced by various environmental factors. For example, the presence of other ions in a solution can affect the CMC and therefore the formation of micelles . Additionally, the pH and temperature of the solution can also have an impact on the surfactant’s action . It’s also important to note that surfactants, including sodium nonyl sulfate, can have environmental risks and toxicity, and their presence in the environment needs to be monitored and controlled .

属性

IUPAC Name |

sodium;nonyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O4S.Na/c1-2-3-4-5-6-7-8-9-13-14(10,11)12;/h2-9H2,1H3,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWCSAMTIKSPAT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047487 | |

| Record name | Sodium nonyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072-15-7 | |

| Record name | Sodium nonyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monononyl ester, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium nonyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium nonyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM NONYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT7KJ97OK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

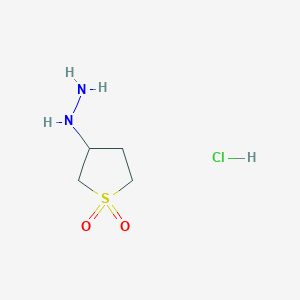

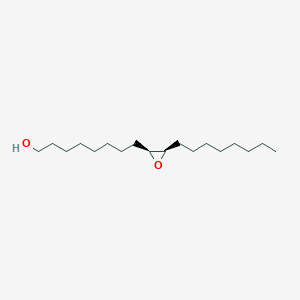

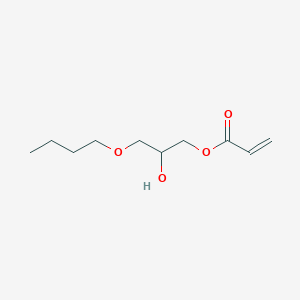

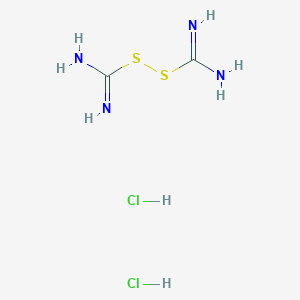

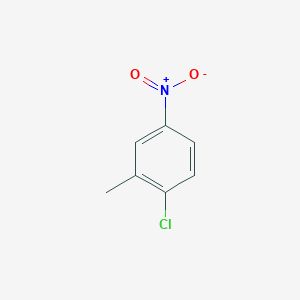

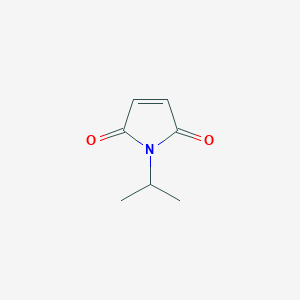

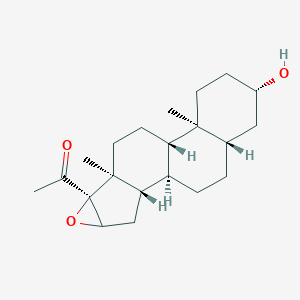

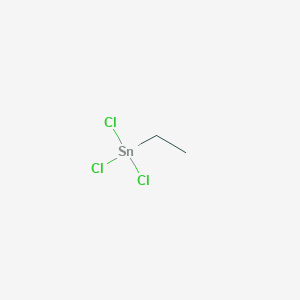

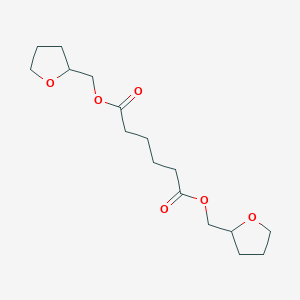

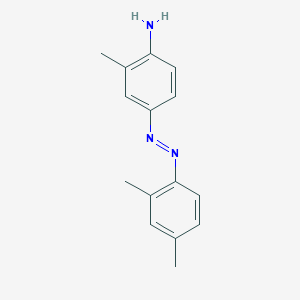

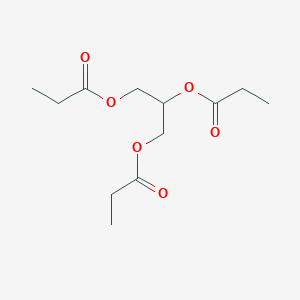

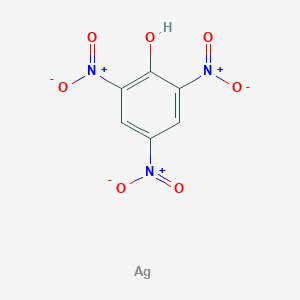

Feasible Synthetic Routes

Q & A

Q1: How does the alkyl chain length of anionic surfactants affect their interaction with Bovine Serum Albumin (BSA)?

A2: Research suggests a direct correlation between the alkyl chain length of anionic surfactants and their affinity for BSA []. Specifically, longer alkyl chains correspond to a stronger interaction. This trend is evident in the varying molar ratios of surfactant to BSA required to prevent the formation of modified monomers. For instance, Sodium Nonyl Sulfate requires a significantly higher molar ratio (~40) compared to Sodium Dodecyl Sulfate (7) or Sodium Tetradecyl Sulfate (5) to achieve the same effect []. This difference in affinity can be attributed to the increased hydrophobic interactions between the longer alkyl chain and nonpolar regions of the BSA molecule.

Q2: Can computational methods be used to study Sodium Nonyl Sulfate self-assembly, and what insights can they provide?

A3: Yes, coarse-grained molecular dynamics (CG-MD) simulations offer valuable insights into the self-assembly behavior of Sodium Nonyl Sulfate in aqueous solutions [, ]. These simulations can predict essential properties such as the critical micelle concentration (CMC), which signifies the concentration at which micelles start forming. While directly estimating CMC from high-concentration simulations may underestimate the value, incorporating the simulated free monomer concentration into theoretical models significantly improves CMC prediction accuracy []. Furthermore, CG-MD simulations can elucidate the morphology of Sodium Nonyl Sulfate aggregates, revealing a potential transition from spherical to rod-like micelles at specific aggregation numbers, which tend to increase with longer alkyl chains [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。